![molecular formula C18H17ClN2O2S B2891613 (E)-2-(3-(2-chlorophenyl)acrylamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 1322240-56-1](/img/structure/B2891613.png)
(E)-2-(3-(2-chlorophenyl)acrylamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(3-(2-chlorophenyl)acrylamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H17ClN2O2S and its molecular weight is 360.86. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(3-(2-chlorophenyl)acrylamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(3-(2-chlorophenyl)acrylamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Inflammatory and Antioxidant Activity
The acid chloride derivatives of 2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta [b] thiophene-3-carboxamide exhibit significant in vitro anti-inflammatory and antioxidant activities. These properties are comparable to those of ibuprofen and ascorbic acid, respectively, highlighting the compound's potential as a basis for developing new therapeutic agents with anti-inflammatory and antioxidant capabilities (K. P. Kumar, K. Anupama, K. A. Khan, 2008).
Polymerization Reaction Mechanisms
The polymerization kinetics of 2,5-bis(tetrahydrothiopheniomethyl)thiophene dichloride, a related compound, have been extensively studied, revealing insights into the reaction mechanisms and the role of thiophene moieties in polymer chemistry. These studies contribute to a deeper understanding of polymer synthesis and the potential for innovative material development (B. Cho, Tae Hoon Kim, Yong Kim, N. Kim, 1999).
Electrophilic Reactions and Functionalization
Research on thiophene-incorporating compounds, including derivatives similar to the compound , has opened new avenues for the synthesis of long-chain esters with remote hydroxyl and carboxyl groups. This method, promoted by samarium diiodide, allows for regioselective reactions with aldehydes, ketones, and conjugated esters, showcasing the versatility of thiophene moieties in organic synthesis (Yang, Nandy, Selvakumar, Fang, 2000).
Spectroscopic and Photophysical Properties
Studies on the solvent effects on absorption and fluorescence spectra of various carboxamides demonstrate the impact of solvent polarity on the photophysical properties of these compounds. These findings have implications for the design and use of such molecules in optical and electronic applications, as well as in understanding the fundamental principles of solvatochromism (N. R. Patil, R. Melavanki, S. B. Kapatkar, N. Ayachit, J. Saravanan, 2011).
Anticonvulsant Properties
The crystal structures and hydrogen bonding patterns of anticonvulsant enaminones, which share structural similarities with the target compound, have been elucidated. These studies provide valuable insights into the relationship between molecular structure and anticonvulsant activity, offering a foundation for the development of new therapeutic agents (M. Kubicki, H. Bassyouni, P. W. Codding, 2000).
Water-Soluble Polythiophene Carboxylic Acids
Research into water-soluble polythiophene carboxylic acids explores the unique solution properties and pH-responsive behavior of these polymers. Such studies are critical for advancing the development of smart materials with applications ranging from biotechnology to environmental sensing (Kim, Li Chen, Gong, Y. Osada, 1999).
Propiedades
IUPAC Name |
2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-20-17(23)16-12-6-4-8-14(12)24-18(16)21-15(22)10-9-11-5-2-3-7-13(11)19/h2-3,5,7,9-10H,4,6,8H2,1H3,(H,20,23)(H,21,22)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGWWVDVBHOVAS-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2891531.png)
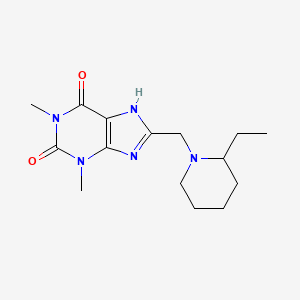
![(3-Fluoropyridin-4-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2891534.png)
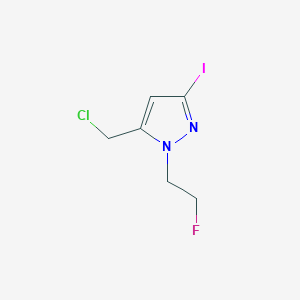

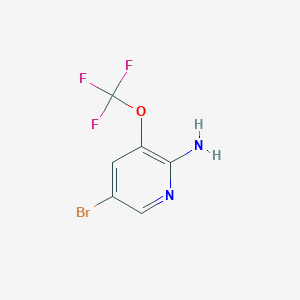
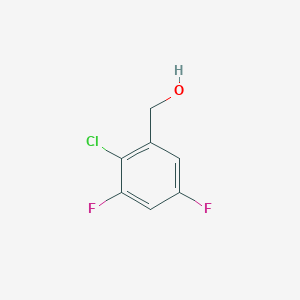

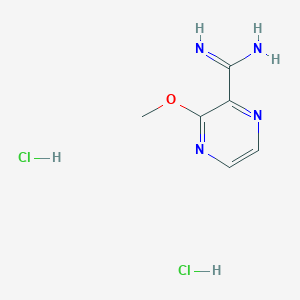
![1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one; trifluoroacetic acid](/img/structure/B2891545.png)
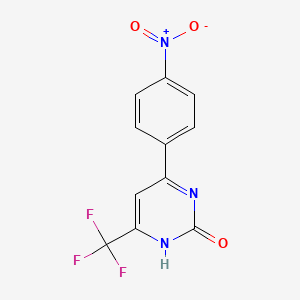
![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2891548.png)

